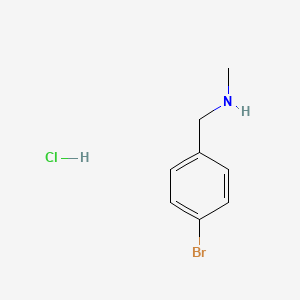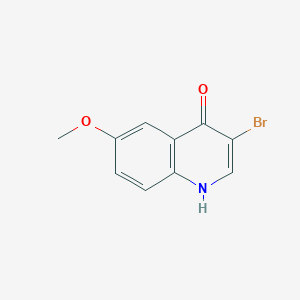
6-Fluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10FN . It is a member of the tetrahydroisoquinoline (THIQ) family, which is one of the largest groups of natural products with a wide range of structural diversity and biological activity .
Synthesis Analysis
The synthesis of THIQs has been thoroughly investigated due to their intricate structural features and functionalities, as well as their high therapeutic potential . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Molecular Structure Analysis
The molecular structure of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline can be represented by the InChI code:1S/C9H10FN/c10-9-2-1-8-6-11-4-3-7 (8)5-9/h1-2,5,11H,3-4,6H2 . Physical And Chemical Properties Analysis
The molecular weight of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline is 151.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass are 151.079727485 g/mol .Scientific Research Applications
Medicinal Chemistry
6-Fluoro-1,2,3,4-tetrahydroisoquinoline is a compound of interest in medicinal chemistry due to its structural similarity to natural isoquinoline alkaloids. These compounds are known for their diverse biological activities, which include potential treatments for neurodegenerative disorders and infections . The fluoro group on the tetrahydroisoquinoline scaffold can influence the biological activity by affecting the molecule’s electronic properties and its interaction with biological targets.
Neuropharmacology
In neuropharmacology, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline may be used as a precursor for the synthesis of 6-[18F]fluoro-L-DOPA . This radiolabeled compound is significant in the imaging of dopaminergic pathways in the human brain, which is crucial for the diagnosis and study of Parkinson’s disease and other neurological conditions.
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry for constructing complex molecules. Its reactivity, particularly in C(1)-functionalization with alkynes, allows for the creation of a variety of novel compounds with potential pharmacological properties .
Biological Studies
6-Fluoro-1,2,3,4-tetrahydroisoquinoline’s biological activity is a subject of ongoing research. It is studied for its effects against various pathogens, and its mechanism of action is of particular interest in the development of new therapeutic agents .
Chemical Safety and Handling
Understanding the safety profile of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline is essential for its handling and use in research settings. The compound’s Material Safety Data Sheet (MSDS) provides detailed information on its properties, including storage temperature, purity, and safety precautions .
Isomer Research
Research into the isomers of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, such as the obtainment of threo and erythro isomers, is significant for the study of stereochemistry and its implications on biological activity .
Drug Design
The compound’s structure is utilized in drug design, particularly in the development of analogs with improved efficacy and reduced side effects. Its role in structure-activity relationship (SAR) studies helps in understanding how structural changes can modulate biological activity .
Imaging Agent Development
As an imaging agent, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives are explored for their potential in reporting a wide variety of diseases beyond neurology, including applications in neuro-oncology and endocrinology .
Mechanism of Action
Safety and Hazards
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . They may also prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc .
properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFFEMNFESMQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577338 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
224161-37-9 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)



![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)







